L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine
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Overview
Description
L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine is a synthetic peptide composed of multiple amino acids, including tyrosine, glycine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The temporary protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products
Oxidation: Formation of dopaquinone or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of substituted peptides with modified side chains.
Scientific Research Applications
L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Gly-Tyr-Ser-Ile-Thr-Ser-His-Tyr: An oligopeptide with a similar sequence but different amino acid composition.
L-Tyrosylglycylglycyl-L-leucyl-L-seryl-β-alaninamide: Another peptide with a similar backbone but different side chains.
Uniqueness
L-Tyrosylglycylglycyl-L-seryl-L-serylglycylglycylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
629646-53-3 |
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Molecular Formula |
C25H36N8O12 |
Molecular Weight |
640.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H36N8O12/c26-15(5-13-1-3-14(36)4-2-13)23(43)30-7-19(38)28-9-21(40)32-17(12-35)25(45)33-16(11-34)24(44)31-8-20(39)27-6-18(37)29-10-22(41)42/h1-4,15-17,34-36H,5-12,26H2,(H,27,39)(H,28,38)(H,29,37)(H,30,43)(H,31,44)(H,32,40)(H,33,45)(H,41,42)/t15-,16-,17-/m0/s1 |
InChI Key |
CCSMFVXBMTWQBN-ULQDDVLXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
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